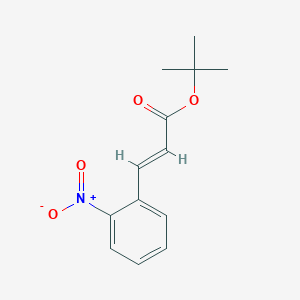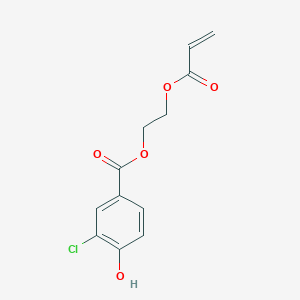
Indium--neptunium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–neptunium (3/1) is a compound formed by the combination of indium and neptunium in a 3:1 ratio. Indium is a post-transition metal known for its malleability and low melting point, while neptunium is an actinide metal with radioactive properties. This compound is of interest due to its unique chemical and physical properties, which make it relevant in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium–neptunium (3/1) can be achieved through various synthetic routes. One common method involves the direct combination of indium and neptunium metals under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent oxidation. Another method involves the reduction of indium and neptunium salts in the presence of a reducing agent, such as lithium borohydride, at ambient temperature .
Industrial Production Methods: Industrial production of indium–neptunium (3/1) may involve electrodeposition techniques, where indium and neptunium ions are reduced and deposited onto a substrate. This method allows for the precise control of the composition and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Indium–neptunium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation state species, and it can also participate in reduction reactions to form lower oxidation state species .
Common Reagents and Conditions: Common reagents used in the reactions of indium–neptunium (3/1) include halogens, alkyl halides, and transition metal catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of indium–neptunium (3/1) depend on the specific reaction conditions and reagents used. For example, the haloalkynylation reaction catalyzed by indium(III) halides can produce haloalkyne derivatives .
Applications De Recherche Scientifique
Indium–neptunium (3/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including haloalkynylation and complexation reactions . In biology and medicine, indium compounds are known for their radiopharmaceutical applications, where they are used for diagnostic imaging and radiotherapy . The compound’s unique properties also make it valuable in industrial applications, such as in the production of semiconductors and advanced materials .
Mécanisme D'action
The mechanism of action of indium–neptunium (3/1) involves its ability to participate in redox reactions and form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, leading to changes in the electronic and structural properties of the target molecules . In radiopharmaceutical applications, the radioactive properties of neptunium contribute to the compound’s effectiveness in imaging and therapy .
Comparaison Avec Des Composés Similaires
Indium–neptunium (3/1) can be compared with other similar compounds, such as indium–plutonium and indium–americium complexes. These compounds share similar chemical properties but differ in their radioactive characteristics and specific applications . The unique combination of indium and neptunium in a 3:1 ratio provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various scientific and industrial purposes .
List of Similar Compounds:- Indium–plutonium (3/1)
- Indium–americium (3/1)
- Indium–thorium (3/1)
Propriétés
Numéro CAS |
143976-51-6 |
|---|---|
Formule moléculaire |
In3Np |
Poids moléculaire |
581.50 g/mol |
InChI |
InChI=1S/3In.Np |
Clé InChI |
MBAOPFAJKOTFIV-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
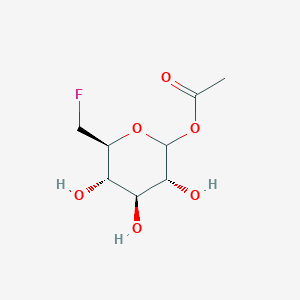
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
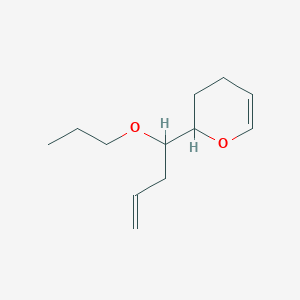
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
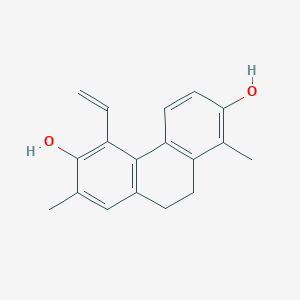
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
